molecular formula C18H20N4O B15109808 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol

Cat. No.: B15109808
M. Wt: 308.4 g/mol
InChI Key: JVJLMDRTRNWCAB-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a 4,6-dimethylpyrimidin-2-yl group at position 1, a methyl group at position 3, and a 3-methylbenzyl moiety at position 4. Pyrazole derivatives are well-documented for their pharmacological versatility, including antibacterial, antifungal, and anti-inflammatory activities .

The synthesis of this compound typically involves condensation reactions between hydrazine derivatives and ketones or aldehydes. For instance, 2-hydrazino-4,6-dimethylpyrimidine serves as a key precursor, reacting with appropriately substituted carbonyl compounds to form the pyrazole backbone .

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[(3-methylphenyl)methyl]-1H-pyrazol-3-one

InChI

InChI=1S/C18H20N4O/c1-11-6-5-7-15(8-11)10-16-14(4)21-22(17(16)23)18-19-12(2)9-13(3)20-18/h5-9,21H,10H2,1-4H3

InChI Key

JVJLMDRTRNWCAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(NN(C2=O)C3=NC(=CC(=N3)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones or β-keto esters.

    Coupling of Rings: The pyrimidine and pyrazole rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures .

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol with three structurally related compounds, emphasizing differences in structure, synthesis, and biological activity:

Compound Name Structural Features Biological Activity Synthesis Method Reference
1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-4-[(3-methylphenyl)methyl]pyrazol-5-ol Pyrazole core with 4,6-dimethylpyrimidin-2-yl (C1), methyl (C3), and 3-methylbenzyl (C4) substituents. Limited direct data; analogs show antibacterial/antifungal activity (e.g., MIC: 8–32 µg/mL against S. aureus) . Condensation of 2-hydrazino-4,6-dimethylpyrimidine with substituted carbonyl compounds.
1-(4,6-Dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol (9) Tetrazole-methyl substituent at C3; retains pyrimidin-2-yl and hydroxyl groups. Antiviral activity against Influenza A (EC₅₀: 3.2 µM); enhanced solubility due to tetrazole. Reaction of ethyl 3-oxo-4-(5-phenyl-2H-tetrazol-2-yl)butanoate with 2-hydrazino-4,6-dimethylpyrimidine.
1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols Bipyrazole scaffold with aryl/heteroaryl groups at C1′; dual pyrazole rings. Broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against Gram-positive/-negative bacteria and fungi) . Rearrangement of hydrazine intermediates followed by coupling with aryl/heteroaryl hydrazines.
5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione (4) Butanedione moiety at C4; lacks aromatic substituents. Intermediate for bipyrazole synthesis; no direct activity reported. Acid-catalyzed rearrangement of hydrazine derivatives.

Key Observations:

Bipyrazole derivatives exhibit superior antimicrobial potency, likely due to increased molecular rigidity and additional hydrogen-bonding sites from the second pyrazole ring .

Synthetic Flexibility :

  • The parent compound’s synthesis is modular, allowing substitution at C4 with diverse groups (e.g., alkyl, aryl). In contrast, bipyrazole derivatives require multi-step coupling reactions .
  • Compound 9 incorporates a tetrazole group, which is synthetically challenging but critical for antiviral specificity .

Biological Performance :

  • Tetrazole derivatives (e.g., Compound 9) demonstrate shifted activity profiles (antiviral vs. antibacterial), underscoring the role of substituents in target selectivity .
  • The absence of a 3-methylbenzyl group in bipyrazole analogs correlates with reduced MIC values, suggesting steric or electronic effects at C4 influence potency .

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